Fluo-4FF AM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

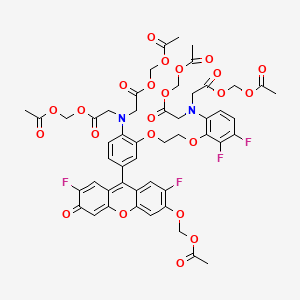

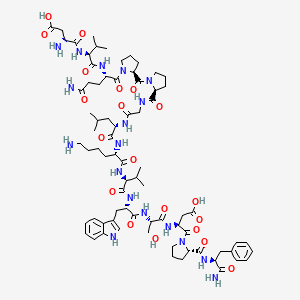

Fluo-4FF AM is a cell-permeant fluorescent calcium indicator. It is an analog of Fluo-4 with a lower calcium-binding affinity, making it suitable for detecting intracellular calcium levels in the 1 μM to 1 mM range . This compound is widely used in biological research for measuring calcium concentrations inside living cells.

Preparation Methods

Fluo-4FF AM is synthesized by esterifying Fluo-4FF with acetoxymethyl (AM) groups. This esterification allows the compound to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, converting this compound into its charged, fluorescent form that is impermeable to the cell membrane .

Chemical Reactions Analysis

Fluo-4FF AM primarily undergoes hydrolysis reactions inside cells. The AM ester groups are hydrolyzed by intracellular esterases, resulting in the formation of the fluorescent Fluo-4FF . This reaction is crucial for the compound’s functionality as a calcium indicator.

Scientific Research Applications

Fluo-4FF AM is extensively used in various scientific research fields:

Mechanism of Action

Fluo-4FF AM operates by increasing its fluorescence intensity upon binding to calcium ions. The compound is initially non-fluorescent but becomes highly fluorescent when it binds to calcium. This change in fluorescence is directly proportional to the concentration of intracellular calcium . The fluorescence intensity is measured using techniques such as fluorescence microscopy, flow cytometry, or fluorometry .

Comparison with Similar Compounds

Fluo-4FF AM is compared with other calcium indicators such as Fluo-4, Fluo-5F, and Fluo-5N. These compounds have different calcium-binding affinities, making them suitable for detecting various ranges of intracellular calcium levels . This compound’s lower calcium-binding affinity makes it unique for detecting higher calcium concentrations that would saturate the response of Fluo-3 and Fluo-4 .

Properties

Molecular Formula |

C50H46F4N2O23 |

|---|---|

Molecular Weight |

1118.9 g/mol |

IUPAC Name |

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate |

InChI |

InChI=1S/C50H46F4N2O23/c1-26(57)69-21-74-42-16-41-33(14-36(42)53)48(32-13-35(52)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-34(51)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 |

InChI Key |

PIVFMXDTUPCMAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

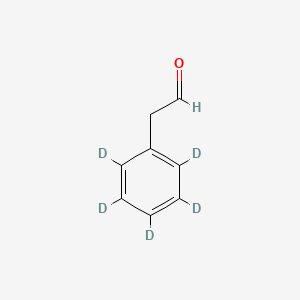

![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)

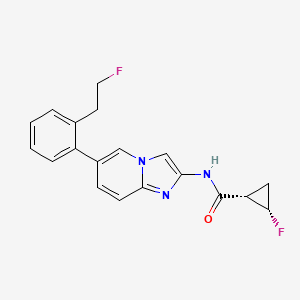

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

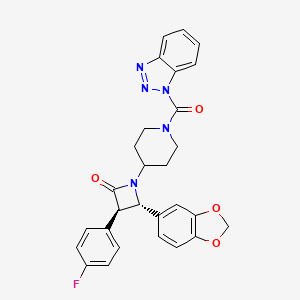

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)